molecular formula C6H3N3O3 B14216776 1,3,5-Trinitrosobenzene CAS No. 787619-76-5

1,3,5-Trinitrosobenzene

Cat. No.: B14216776
CAS No.: 787619-76-5
M. Wt: 165.11 g/mol
InChI Key: RSIZOCDYNXIYSR-UHFFFAOYSA-N
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Description

1,3,5-Trinitrosobenzene: is an aromatic compound with the molecular formula C6H3(NO)3. It is a pale yellow solid that is known for its high reactivity and explosive properties. This compound is one of the three isomers of trinitrosobenzene, with the nitroso groups positioned at the 1, 3, and 5 positions on the benzene ring. It is used in various chemical applications, including as a reagent in organic synthesis and as a vulcanizing agent in the rubber industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrosobenzene can be synthesized through several methods. One common method involves the nitration of benzene derivatives followed by reduction. For example, the nitration of 1,3,5-trinitrobenzene can be followed by reduction using reagents such as iron and hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the direct nitrosation of benzene derivatives. This process involves the reaction of benzene with nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl sulfuric acid (NOHSO4) under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trinitrosobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under acidic conditions.

Major Products:

Scientific Research Applications

1,3,5-Trinitrosobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-trinitrosobenzene involves its ability to act as an electrophile due to the presence of electron-withdrawing nitroso groups. These groups make the benzene ring highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on proteins and DNA, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is known to form covalent bonds with nucleophilic amino acids and nucleotides .

Comparison with Similar Compounds

  • 1,2,3-Trinitrosobenzene
  • 1,2,4-Trinitrosobenzene
  • 1,3,5-Trinitrobenzene

Comparison: 1,3,5-Trinitrosobenzene is unique among its isomers due to the symmetrical positioning of the nitroso groups, which imparts distinct reactivity and stability. Compared to 1,3,5-trinitrobenzene, this compound is less explosive but more reactive in electrophilic aromatic substitution reactions. The nitroso groups in this compound also make it a more potent electrophile compared to its nitro counterparts .

Properties

CAS No.

787619-76-5

Molecular Formula

C6H3N3O3

Molecular Weight

165.11 g/mol

IUPAC Name

1,3,5-trinitrosobenzene

InChI

InChI=1S/C6H3N3O3/c10-7-4-1-5(8-11)3-6(2-4)9-12/h1-3H

InChI Key

RSIZOCDYNXIYSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N=O)N=O)N=O

Origin of Product

United States

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